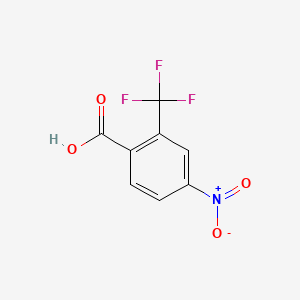

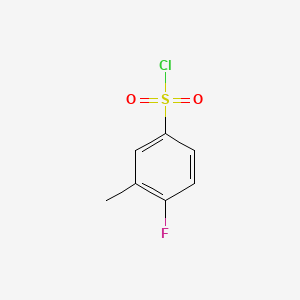

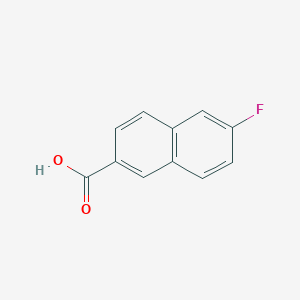

![molecular formula C12H8FNO2S B1304264 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene CAS No. 2438-85-9](/img/structure/B1304264.png)

1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene

Descripción general

Descripción

1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene is a useful research compound. Its molecular formula is C12H8FNO2S and its molecular weight is 249.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

The compound 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene is a versatile intermediate in organic synthesis. Its nucleophilic aromatic substitution capabilities are highlighted by the preparation of various substituted benzene derivatives. For instance, the synthesis and nucleophilic aromatic substitution of fluorinated and nitro-substituted benzene derivatives showcase the compound's utility in creating novel (pentafluorosulfanyl)benzenes with specific substitution patterns, indicating its importance in developing advanced materials and chemicals with unique properties (Javier Ajenjo et al., 2016).

Structural Characterization and Analysis

Detailed structural analysis through crystallography and Hirshfeld surface analysis provides insights into the molecular geometry, bond lengths, and intermolecular interactions of derivatives of this compound. Such studies are fundamental in understanding the physicochemical properties of these compounds, which is crucial for their application in various fields, including materials science and drug design (Jean C. González Espiet et al., 2020).

Development of Advanced Materials

The synthesis of transparent aromatic polyimides from thiophenyl-substituted benzidines, derived from the reduction of nitrophenyl sulfane compounds, demonstrates the application of this compound in creating high-performance polymers. These materials possess high refractive indices and excellent thermomechanical stabilities, making them suitable for optical applications (P. Tapaswi et al., 2015).

Influence on Electronic Properties

Research into the effects of substituting hydrogen atoms with fluorine on the energy and order of the highest occupied molecular orbitals of N-sulfinylarylamines underscores the compound's role in modifying electronic properties. Such studies are vital for the development of materials with tailored electronic behaviors for use in electronic devices and sensors (A. Zibarev et al., 1986).

Electrochemical Applications

The compound's derivatives have been explored for their electrochemical behavior, such as in the fluorination of aromatic compounds with xenon difluoride in the presence of boron trifluoride etherate. This reaction highlights the potential of this compound in synthesizing fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals (A. E. Fedorov et al., 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-fluorophenyl)sulfanyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2S/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORUMIWSFRGDCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])SC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382421 | |

| Record name | 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2438-85-9 | |

| Record name | 1-Fluoro-4-[(4-nitrophenyl)thio]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2438-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

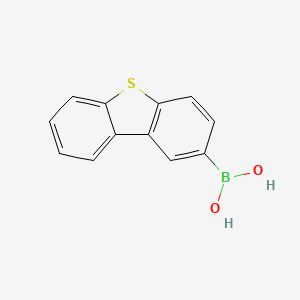

![Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B1304181.png)

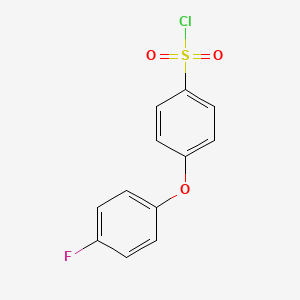

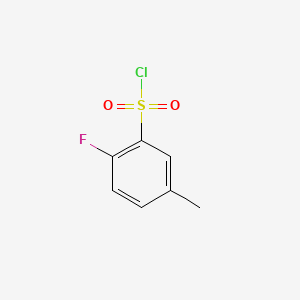

![4-{[2-Fluoro-5-(methylsulfonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B1304190.png)